2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)
Description
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)-1H-imidazol-5-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6/c1-2-6-11-10(5-1)20-16(21-11)14-15(19-9-18-14)17-22-12-7-3-4-8-13(12)23-17/h1-9H,(H,18,19)(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWZLOMKYIHMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CN3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653147 | |
| Record name | 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54296-21-8 | |
| Record name | 2-[4-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4H-imidazol-5-yl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further functionalization to introduce the benzimidazole units . The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and oxidants like tert-butylhydroperoxide (TBHP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The imidazole and benzimidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings.
Scientific Research Applications
Coordination Chemistry
The compound serves as an effective ligand in coordination chemistry, forming stable complexes with various metal ions. Its dual imidazole and benzimidazole structure allows for strong metal-ligand interactions, making it valuable in:
- Catalysis
- Material science
Antimicrobial Properties
Research indicates that 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in:
- Development of new antibiotics
- Treatment of infections caused by resistant bacteria
Anticancer Research
The compound is being investigated for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation. Preliminary studies indicate:
- Inhibition of cancer cell growth in vitro.
- Potential mechanisms involving disruption of cellular processes through metal complexation.
Case Studies
Industrial Applications
In industrial settings, the compound is utilized as:
- A fine chemical intermediate for synthesizing pesticides and pharmaceuticals.
- A precursor for developing new materials with tailored electronic properties.
Mechanism of Action
The mechanism by which 2,2’-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) exerts its effects involves its ability to form stable complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects . The molecular targets and pathways involved include DNA binding and inhibition of key enzymes involved in cell replication.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Table 1: Key Structural Parameters of Selected Imidazole Derivatives
| Compound | Dihedral Angle (°) | Hydrogen Bond Lengths (Å) | Coordination Modes |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Potential N,N',N'',N''' sites |
| 2,2'-(Hydrazine-1,1-diyl)bis(imidazole) | 1.637 | 2.207–2.745 | Intra-molecular H-bonding |
| 1,4-Bis(benzoimidazol-2-yl)benzene | ~0 (planar) | 2.5–3.0 (inter-molecular) | N,N'-chelating ligands |
| 2,2'-(1,2-Phenylene)bis(imidazole-4,5-dicarboxylic acid) | Variable | 2.4–2.8 | Multi-dentate O/N-donors |
- Planarity and Packing : The hydrazine-linked imidazole derivative () exhibits near-planar geometry (dihedral angle: 1.637°), enabling dense crystal packing via hydrogen bonds. In contrast, the target compound’s benzoimidazole substituents likely introduce steric hindrance, reducing packing efficiency but enhancing π-π stacking .
- Hydrogen Bonding: The hydrazine derivative forms four intra-molecular hydrogen bonds (2.207–2.745 Å), stabilizing its cocrystal structure with methanol. The target compound’s benzoimidazole groups may favor inter-molecular H-bonding or metal coordination .
Biological Activity
2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is a heterocyclic compound known for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features imidazole and benzimidazole moieties, which contribute to its unique electronic properties and ability to form stable complexes with metal ions. Its molecular formula is , and it has a molecular weight of 300.32 g/mol.
Antimicrobial Properties
Recent studies have demonstrated that 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) exhibits notable antimicrobial activity against various pathogens. The compound has been tested against:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Candida albicans
- Mycobacterium smegmatis
Table 1 summarizes the minimum inhibitory concentrations (MICs) for selected microbial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | 10 |
| Candida albicans | 5 |
| Mycobacterium smegmatis | 15 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Research indicates that it can interact with DNA and inhibit cell proliferation. For instance, studies have reported its ability to induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and disruption of cellular processes .
The biological activity of 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole) is primarily attributed to its ability to form stable complexes with metal ions. This interaction can lead to the disruption of normal cellular functions by interfering with DNA replication and protein synthesis. The compound's dual moiety structure enhances its binding affinity to biological targets .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of benzimidazole, including 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole). The results indicated that this compound exhibited superior activity against MRSA compared to other tested derivatives, making it a candidate for further development as an antibiotic .
Evaluation of Anticancer Properties
Another significant study investigated the anticancer properties of this compound in vitro. It was found to inhibit the growth of several cancer cell lines with IC50 values ranging from 10 µM to 20 µM. The study highlighted its potential as a chemotherapeutic agent due to its selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for 2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole), and how can reaction conditions be fine-tuned to improve yields?
The compound can be synthesized via condensation of 1,2-diaminobenzene with a dicarboxylic acid derivative under reflux. Evidence from structurally analogous bis(benzimidazole) compounds (e.g., 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene) suggests that using terephthalic acid in polyphosphoric acid (PPA) at 160–180°C for 12–24 hours achieves high yields (~90%) . Solvent choice (e.g., ethanol vs. acetonitrile) and post-synthetic purification methods (recrystallization or vacuum drying) significantly impact purity and yield. For instance, recrystallization from methanol or acetonitrile removes unreacted precursors .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming the aromatic backbone and imidazole proton environments. For example, NMR peaks at δ 7.2–8.5 ppm correspond to aromatic protons, while imidazole NH protons appear as broad signals near δ 12–13 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Coordination geometry and hydrogen-bonding networks can be resolved using single-crystal X-ray diffraction (SCXRD), as demonstrated for related bis(imidazole) coordination polymers .
Advanced Research Questions
Q. How does this ligand behave in coordination chemistry, and what metal complexes exhibit unique properties?
The ligand’s two benzimidazole N-donors and imidazole bridging group enable diverse coordination modes. For example:
- Cobalt(II) Complexes : [Co(H₄eidc)(H₂O)₂] (H₆eidc = ethane-linked bis(imidazole dicarboxylic acid)) forms octahedral geometries with axial water ligands, confirmed by SCXRD .
- Cadmium(II) Coordination Polymers : 2D/3D networks with luminescent properties are stabilized by π-π stacking and hydrogen bonding, as seen in Cd(II) complexes of similar ligands .
Q. What strategies mitigate contradictions in data when comparing experimental and computational results?
Discrepancies between experimental (e.g., NMR shifts) and DFT-calculated electronic properties often arise from solvent effects or incomplete basis sets. To address this:
Q. How can alkaline or thermal stability be systematically evaluated for applications in catalysis or materials science?
- Alkaline Stability : Immerse the compound in 1–5 M NaOH/KOH at 60–90°C for 24–72 hours, then analyze degradation via NMR or LC-MS. Arylene-linked bis(benzimidazoles) show moderate stability under basic conditions due to hydrolysis of the imidazole ring .
- Thermogravimetric Analysis (TGA) : Decomposition temperatures >300°C indicate suitability for high-temperature applications .
Q. What role does this compound play in fluorescence or photochromic studies?
While direct evidence is limited, structurally related imidazole derivatives exhibit tunable fluorescence and photochromism. For example:
- Turn-On Fluorescence : Negative photochromic imidazole dimers show reversible fluorescence switching under UV/visible light, suggesting potential for sensor design .
- Luminescent Coordination Polymers : Cd(II) complexes with bis(imidazole) ligands emit blue light (λₑₘ ≈ 450 nm) due to ligand-centered transitions .
Q. How can computational methods predict electronic properties or reactivity?
- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (e.g., ~3.5 eV for similar compounds), ionization potentials, and electrophilicity indices .
- Molecular Docking : Screen for bioactivity (e.g., antimicrobial potential) by docking the compound into enzyme active sites (e.g., cytochrome P450) .
Methodological Notes
- Controlled Functionalization : Introduce sulfonic acid or carboxylate groups to enhance solubility or metal-binding affinity, as shown in bis(benzimidazole) sulfonates .
- Data Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and crystallization conditions (slow evaporation vs. diffusion) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
